molecular formula C5H5NO2 B14391772 5-Hydroxy-1H-pyrrole-3-carbaldehyde CAS No. 89686-39-5

5-Hydroxy-1H-pyrrole-3-carbaldehyde

Cat. No.: B14391772
CAS No.: 89686-39-5
M. Wt: 111.10 g/mol
InChI Key: PYXIYFMSTQXYOD-UHFFFAOYSA-N
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Description

5-Hydroxy-1H-pyrrole-3-carbaldehyde: is a heterocyclic organic compound that features a pyrrole ring substituted with a hydroxyl group at the 5-position and an aldehyde group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-1H-pyrrole-3-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable amine with a carbonyl compound can lead to the formation of the pyrrole ring, followed by functionalization to introduce the hydroxyl and aldehyde groups.

Industrial Production Methods

Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and purity. These methods often employ catalytic processes and advanced purification techniques to achieve the desired product on a large scale.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: 5-Hydroxy-1H-pyrrole-3-carboxylic acid.

    Reduction: 5-Hydroxy-1H-pyrrole-3-methanol.

    Substitution: Various ethers or esters depending on the substituent introduced.

Scientific Research Applications

5-Hydroxy-1H-pyrrole-3-carbaldehyde has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme mechanisms and as a probe for biological assays.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Hydroxy-1H-pyrrole-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-1H-pyrrole-3-carbaldehyde: Similar structure but with a phenyl group instead of a hydroxyl group.

    1H-Pyrrole-3-carbaldehyde: Lacks the hydroxyl group at the 5-position.

    5-Hydroxy-1H-pyrrole-2-carbaldehyde: Hydroxyl group at the 5-position but aldehyde group at the 2-position.

Uniqueness

5-Hydroxy-1H-pyrrole-3-carbaldehyde is unique due to the presence of both hydroxyl and aldehyde functional groups on the pyrrole ring

Properties

CAS No.

89686-39-5

Molecular Formula

C5H5NO2

Molecular Weight

111.10 g/mol

IUPAC Name

5-hydroxy-1H-pyrrole-3-carbaldehyde

InChI

InChI=1S/C5H5NO2/c7-3-4-1-5(8)6-2-4/h1-3,6,8H

InChI Key

PYXIYFMSTQXYOD-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC=C1C=O)O

Origin of Product

United States

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